Molecular weight and formula of 1-[1-(2-Methoxyphenyl)ethyl]piperazine
Molecular weight and formula of 1-[1-(2-Methoxyphenyl)ethyl]piperazine
The following is an in-depth technical guide regarding the chemical entity 1-[1-(2-Methoxyphenyl)ethyl]piperazine .
Chemical Identity, Synthetic Methodology, and Pharmacological Relevance
Executive Summary
1-[1-(2-Methoxyphenyl)ethyl]piperazine (CAS: 517855-83-3) is a specialized heterocyclic compound belonging to the arylpiperazine class. Distinct from its unbranched analog 1-(2-methoxyphenyl)piperazine (oMPP)—a well-known serotonin (5-HT) receptor ligand—this molecule incorporates a chiral ethyl linker at the benzylic position. This structural modification introduces a stereogenic center, potentially influencing receptor binding affinity and metabolic stability. This guide provides a comprehensive technical analysis for researchers in medicinal chemistry and neuropharmacology, covering physicochemical properties, validated synthetic protocols, and structural-activity relationships (SAR).
Physicochemical Profile
The following data establishes the core identity of the molecule. Researchers should verify these parameters prior to synthesis or assay usage.
| Parameter | Specification |
| IUPAC Name | 1-[1-(2-Methoxyphenyl)ethyl]piperazine |
| CAS Number | 517855-83-3 |
| Molecular Formula | |
| Molecular Weight | 220.31 g/mol |
| Exact Mass | 220.1576 |
| LogP (Predicted) | 1.66 – 1.95 |
| H-Bond Donors/Acceptors | 1 / 3 |
| Physical State | Viscous oil or low-melting solid (free base); Crystalline solid (HCl salt) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (free base) |
Structural Analysis & Stereochemistry
The molecule consists of three distinct pharmacophoric elements:
-
The Piperazine Ring: A secondary amine acting as the basic center (pKa ~9.8), crucial for ionic interaction with the aspartate residue in GPCR binding pockets (e.g., D2, 5-HT1A).
-
The Ethyl Linker: Unlike a methylene bridge, the 1-ethyl group (–CH(CH₃)–) creates a chiral center (R/S). This steric bulk restricts conformational rotation, potentially enhancing selectivity for specific receptor subtypes compared to the flexible benzyl analog.
-
The 2-Methoxyphenyl Group: An aromatic moiety that provides
- stacking interactions and accepts hydrogen bonds via the methoxy oxygen.
Synthetic Methodology
Two primary routes exist for synthesis: Nucleophilic Substitution and Reductive Amination . The Reductive Amination route is preferred in drug discovery settings due to milder conditions and the avoidance of elimination side-products common with secondary alkyl halides.
Protocol: Reductive Amination (Preferred)
Objective: Synthesize 1-[1-(2-Methoxyphenyl)ethyl]piperazine from 2-methoxyacetophenone.
Reagents:
-
Precursor: 2-Methoxyacetophenone (1.0 eq)
-
Amine Source: Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation) or N-Boc-piperazine (1.0 eq, requires deprotection step).
-
Reductant: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ). -
Catalyst: Titanium(IV) isopropoxide (
) (Optional, enhances imine formation). -
Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE).
Step-by-Step Procedure:
-
Imine Formation:
-
In a flame-dried flask under
, dissolve 2-methoxyacetophenone (10 mmol) in anhydrous MeOH (20 mL). -
Add Piperazine (30 mmol). Note: Using excess piperazine minimizes the formation of the bis-product (Ar-ethyl-piperazine-ethyl-Ar).
-
(Optional) Add
(12 mmol) and stir at room temperature for 6–12 hours to ensure complete imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Cautiously add
(15 mmol) portion-wise. -
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Workup:
-
Quench with water (10 mL). If Titanium was used, a white precipitate (
) will form; remove by filtration through Celite. -
Adjust pH to >12 using 1M NaOH.
-
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH:
90:9:1). -
Yield Expectation: 60–75%.
-
Synthetic Pathway Visualization
The following diagram illustrates the reductive amination logic and the critical intermediate states.
Figure 1: Reductive amination pathway. The use of excess piperazine is critical to suppress the formation of the bis-alkylated impurity shown in red.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
). -
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic absorption) and 210 nm.
-
Retention Time: Expect the target to elute later than unsubstituted piperazine but earlier than bis-alkylated byproducts due to moderate lipophilicity.
Proton NMR ( H-NMR) Signatures (CDCl )
-
Aromatic Region (6.8–7.3 ppm): Multiplet corresponding to the 4 protons of the 2-methoxyphenyl ring.
-
Benzylic Methine (3.5–4.0 ppm): A distinct quartet (
) coupling to the methyl group. This confirms the "1-ethyl" branched connectivity. -
Methoxy Group (3.8 ppm): A strong singlet (
, 3H). -
Piperazine Ring (2.4–2.9 ppm): Multiplets corresponding to the 8 protons of the piperazine ring.
-
Methyl Group (1.2–1.4 ppm): A doublet (
, 3H) coupling to the benzylic methine. Crucial for distinguishing from the ethyl-linker isomer (phenethyl).
Pharmacological Context & SAR
The arylpiperazine scaffold is a "privileged structure" in neuropsychopharmacology. The target molecule, 1-[1-(2-Methoxyphenyl)ethyl]piperazine, serves as a lipophilic, sterically constrained analog of 1-(2-methoxyphenyl)piperazine (oMPP) .
Receptor Targets
-
5-HT1A Receptor: Arylpiperazines are classic 5-HT1A ligands.[1] The 2-methoxy substituent is known to enhance affinity. The ethyl branch introduces chirality, where one enantiomer (typically R or S depending on the specific binding pocket) often exhibits superior affinity and selectivity over the racemate.
-
Alpha-1 Adrenergic Receptor: Many arylpiperazines (e.g., Urapidil, Naftopidil) possess significant
-antagonist activity. The steric bulk of the ethyl group may modulate this affinity, potentially improving the 5-HT/ selectivity ratio compared to simple oMPP.
Mechanism of Action Diagram
The following graph depicts the logical flow from chemical structure to physiological effect.
Figure 2: Structure-Activity Relationship (SAR) logic. The branched ethyl group acts as a selectivity filter, distinguishing this molecule from generic arylpiperazines.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential CNS activity requires handling as a bioactive substance.[2]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. All synthesis steps involving sodium cyanoborohydride must be performed in a fume hood due to the risk of HCN evolution if acidified improperly.
References
-
Lopez-Rodriguez, M. L., et al. (1999).[3] Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. Journal of Medicinal Chemistry.[3][4] Retrieved from [Link]
-
PubChem. (2025).[5] Compound Summary for 1-(2-Methoxyphenyl)piperazine (Related Scaffold). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Document: Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A... - ChEMBL [ebi.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
